
A Technical Guide to the Spectral Analysis of 4-
Chloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 4-Chloro-2-methoxybenzaldehyde

CAS No.: 53581-86-5

Cat. No.: B1590457

Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectral data for 4-
Chloro-2-methoxybenzaldehyde (C₈H₇ClO₂), a key intermediate in pharmaceutical and

chemical synthesis.[1][2][3] This document is intended for researchers, scientists, and drug

development professionals, offering a detailed examination of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental

choices and the interpretation of spectral features are emphasized to provide actionable, field-

proven insights.

Introduction: Unveiling the Molecular Architecture
4-Chloro-2-methoxybenzaldehyde, with a molecular weight of 170.59 g/mol and a melting

point of 70-75°C, is a substituted aromatic aldehyde.[2] Its structure, characterized by the

presence of a chloro, a methoxy, and an aldehyde group on a benzene ring, gives rise to a

unique spectral fingerprint. Understanding this fingerprint is paramount for confirming its

identity, assessing its purity, and predicting its reactivity in synthetic pathways. This guide will

dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a foundational understanding of

its molecular characteristics.
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Molecular Structure and Key Properties:

Property Value Source

CAS Number 53581-86-5 [4]

Molecular Formula C₈H₇ClO₂ [1][3]

Molecular Weight 170.59 g/mol [1][3]

Melting Point 70-75 °C [2]

Appearance Off-white to light yellow solid [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By

analyzing the behavior of atomic nuclei in a magnetic field, we can map the connectivity and

chemical environment of each atom.

¹³C NMR Spectral Data: A Carbon-by-Carbon Blueprint
The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the

molecule and offers valuable information about their electronic environment. The

experimentally determined ¹³C NMR spectral data for 4-Chloro-2-methoxybenzaldehyde in

CDCl₃ are presented below.[5]

Table 1: ¹³C NMR Chemical Shifts for 4-Chloro-2-methoxybenzaldehyde[5]
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Chemical Shift (δ) ppm Assignment Rationale for Assignment

191.9 C=O (Aldehyde)

The downfield chemical shift is

characteristic of a carbonyl

carbon in an aldehyde.

160.0 C-OCH₃

Aromatic carbon attached to

the electron-donating methoxy

group, resulting in a downfield

shift.

137.7 C-Cl

Aromatic carbon attached to

the electron-withdrawing

chlorine atom.

129.9 C-H (Aromatic) Aromatic methine carbon.

123.3 C-CHO
Aromatic carbon attached to

the aldehyde group.

121.3 C-H (Aromatic) Aromatic methine carbon.

112.0 C-H (Aromatic)

Aromatic methine carbon,

likely shielded by the methoxy

group.

55.3 -OCH₃

Carbon of the methoxy group,

showing a typical chemical

shift for an aliphatic carbon

attached to an oxygen atom.

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

A sample of 4-Chloro-2-methoxybenzaldehyde is dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The spectrum is acquired on a 125 MHz

NMR spectrometer. A sufficient number of scans are accumulated to achieve an adequate

signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at

δ 77.16 ppm).

Logical Workflow for ¹³C NMR Analysis
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Sample Preparation
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Caption: Workflow for ¹³C NMR spectral analysis.
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¹H NMR Spectral Data: A Proton's Perspective
While specific experimental ¹H NMR data for 4-Chloro-2-methoxybenzaldehyde is not readily

available in the searched literature, we can predict the spectrum based on the analysis of

structurally similar compounds and established principles of NMR spectroscopy. The expected

¹H NMR spectrum will provide crucial information on the number of different types of protons,

their chemical environments, and their neighboring protons.

Predicted ¹H NMR Spectral Data for 4-Chloro-2-methoxybenzaldehyde
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Predicted
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Rationale for
Prediction

~10.3 Singlet 1H -CHO

The aldehydic

proton is highly

deshielded and

typically appears

as a singlet in

this region.

~7.8 Doublet 1H Ar-H

Aromatic proton

ortho to the

aldehyde group,

deshielded by its

electron-

withdrawing

nature.

~7.1
Doublet of

doublets
1H Ar-H

Aromatic proton

meta to the

aldehyde and

ortho to the

chlorine.

~7.0 Doublet 1H Ar-H

Aromatic proton

ortho to the

methoxy group

and meta to the

chlorine.

~3.9 Singlet 3H -OCH₃

Protons of the

methoxy group,

appearing as a

singlet in the

typical region for

such groups.

Causality in ¹H NMR Chemical Shifts:
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The electron-withdrawing aldehyde and chloro groups will deshield adjacent protons, shifting

their signals downfield. Conversely, the electron-donating methoxy group will shield nearby

protons, causing an upfield shift. The predicted splitting patterns (multiplicities) are based on

the expected spin-spin coupling between adjacent aromatic protons.

Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption

of infrared radiation at specific wavenumbers corresponds to particular functional groups,

providing a rapid and effective method for functional group identification.

Predicted IR Absorption Bands for 4-Chloro-2-methoxybenzaldehyde
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Wavenumber
(cm⁻¹)

Intensity Assignment
Rationale for
Prediction

~2850, ~2750 Medium
C-H stretch

(aldehyde)

The characteristic

Fermi doublet for the

aldehydic C-H stretch.

~1700 Strong
C=O stretch

(aldehyde)

A strong absorption

band typical for a

conjugated aromatic

aldehyde. The exact

position can be

influenced by the

electronic effects of

the ring substituents.

~1600, ~1480 Medium-Strong
C=C stretch

(aromatic)

Characteristic

absorptions for the

aromatic ring.

~1250 Strong
C-O stretch (aryl

ether)

Asymmetric C-O-C

stretching of the

methoxy group.

~1020 Medium
C-O stretch (aryl

ether)

Symmetric C-O-C

stretching of the

methoxy group.

~820 Strong C-H bend (aromatic)

Out-of-plane bending

for a 1,2,4-

trisubstituted benzene

ring.

~750 Medium-Strong C-Cl stretch

Characteristic

absorption for an aryl

chloride.

Experimental Protocol: Acquiring the IR Spectrum
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The IR spectrum of the solid 4-Chloro-2-methoxybenzaldehyde can be obtained using the

KBr pellet method. A small amount of the finely ground sample is mixed with dry potassium

bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in

the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Workflow for IR Spectral Acquisition and Analysis

Sample Preparation

Data Acquisition

Data Analysis

Grind Sample

Mix with KBr

Press Pellet

Acquire FTIR Spectrum

Identify Characteristic Peaks

Assign Functional Groups

Click to download full resolution via product page
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Caption: Workflow for obtaining and analyzing an IR spectrum.

Mass Spectrometry (MS): Deciphering the Molecular
Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides the molecular weight of the compound and valuable

structural information from its fragmentation pattern.

Predicted Mass Spectrum Fragmentation for 4-Chloro-2-methoxybenzaldehyde

The electron ionization (EI) mass spectrum of 4-Chloro-2-methoxybenzaldehyde is expected

to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions. The

presence of chlorine will be evident from the isotopic pattern of chlorine-containing ions (³⁵Cl

and ³⁷Cl in an approximate 3:1 ratio).

Table 4: Predicted Key Ions in the Mass Spectrum of 4-Chloro-2-methoxybenzaldehyde

m/z Ion
Predicted Fragmentation
Pathway

170/172 [M]⁺ Molecular ion

169/171 [M-H]⁺
Loss of a hydrogen atom from

the aldehyde group.

141/143 [M-CHO]⁺ Loss of the formyl radical.

139 [M-OCH₃]⁺ Loss of a methoxy radical.

111 [M-CHO-Cl]⁺

Loss of the formyl radical

followed by loss of a chlorine

atom.

Experimental Protocol: Acquiring the Mass Spectrum

A dilute solution of 4-Chloro-2-methoxybenzaldehyde in a volatile organic solvent (e.g.,

methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct
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injection or through a gas chromatograph. In the ion source, the sample is vaporized and

bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and

fragmentation. The resulting ions are then separated by the mass analyzer based on their m/z

ratio and detected.

Fragmentation Pathway Diagram

M+ (m/z 170/172)

M-H (m/z 169/171)

-H

M-CHO (m/z 141/143)

-CHO

M-OCH3 (m/z 139)

-OCH3

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways.

Conclusion: A Cohesive Spectral Portrait
The comprehensive analysis of the ¹³C NMR, predicted ¹H NMR, IR, and MS data provides a

detailed and self-validating spectral portrait of 4-Chloro-2-methoxybenzaldehyde. The

convergence of information from these orthogonal analytical techniques allows for the

unambiguous confirmation of its structure and provides a robust analytical package for quality

control and research applications. This guide serves as a practical resource, grounding

theoretical principles in the context of a synthetically important molecule and empowering

researchers to confidently interpret their own experimental data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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